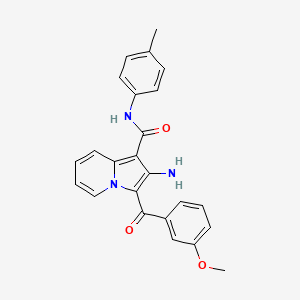

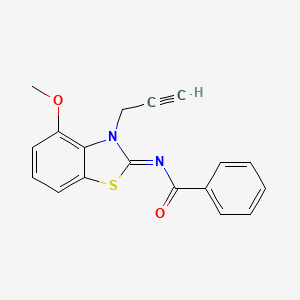

1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea, also known as compound 1, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is a urea derivative that has been synthesized through a multistep reaction process. The synthesis method involves the use of various reagents and solvents, and the resulting compound has been characterized using various spectroscopic techniques.

Scientific Research Applications

Conformational Adjustments in Urea and Thiourea Assemblies

Research conducted by Phukan and Baruah (2016) on urea and thiourea-based assemblies highlighted the importance of conformational adjustments through carbon–nitrogen bond rotation over an intramolecular hydrogen bonded synthon. Their study demonstrated differences in polymorphism between urea and thiourea derivatives, with implications for understanding molecular assemblies and reactivity patterns in synthetic chemistry Phukan & Baruah, 2016.

Green Synthesis Methods

Mallakpour and Rafiee (2007) developed an efficient, green synthesis protocol for polycondensation involving urea derivatives, emphasizing the role of ionic liquids and microwave irradiation. This method represents a sustainable approach to polymer synthesis, contributing to the development of materials with potential applications in various technological fields Mallakpour & Rafiee, 2007.

Sensing Applications

Cho et al. (2003) synthesized a new naphthalene derivative containing a urea group, showcasing its unique absorption and fluorescence response to fluoride ions. This work suggests the potential use of urea derivatives in the development of selective sensors for anions, which could be applied in environmental monitoring and analytical chemistry Cho et al., 2003.

Antimicrobial and Antioxidant Activities

A study by Taha (2012) on heterocycles derived from 2-acetylnaphthalene, including urea derivatives, revealed promising antioxidant activity. This research contributes to the ongoing search for novel compounds with potential therapeutic applications, particularly in combating oxidative stress-related diseases Taha, 2012.

Fluorescent Sensors and Live Cell Imaging

Tayade et al. (2014) reported the design and synthesis of a urea-linked dipodal naphthalene-based fluorescent sensor for Hg(II), demonstrating its application in live cell imaging. This highlights the role of urea derivatives in developing sophisticated chemical tools for biological research and environmental monitoring Tayade et al., 2014.

properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c26-21(23-13-17-9-6-8-16-7-4-5-12-20(16)17)24-14-19-15-25(22(27)28-19)18-10-2-1-3-11-18/h1-12,19H,13-15H2,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCQAHFSJPGVNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)NCC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-ylmethyl)-3-((2-oxo-3-phenyloxazolidin-5-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2880008.png)

![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2880012.png)

![3-[(4-Fluorophenyl)methyl]-1-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2880016.png)

![2-(4-chlorophenyl)-3-(2-furyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2880019.png)

![1-benzyl-7-methyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880025.png)